molecular formula C26H27NO B12283648 4-(4-Benzyloxy-phenyl)-1-(1-phenyl-ethyl)-1,2,3,6-tetrahydro-pyridine

4-(4-Benzyloxy-phenyl)-1-(1-phenyl-ethyl)-1,2,3,6-tetrahydro-pyridine

Cat. No.: B12283648
M. Wt: 369.5 g/mol
InChI Key: ZXINDPIOCYKBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Benzyloxy-phenyl)-1-(1-phenyl-ethyl)-1,2,3,6-tetrahydro-pyridine is a chemical compound of significant interest in neuroscience research, particularly in the study of Parkinson's disease. It is structurally related to the well-known neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is used to model Parkinsonian pathology in vitro and in vivo by selectively destroying dopaminergic neurons in the substantia nigra . The core 1,2,3,6-tetrahydropyridine structure is a key pharmacophore in this class of compounds . The specific structural features of this analogue, including the 4-benzyloxy-phenyl and the 1-phenyl-ethyl substituents, are of high research value. The benzyloxy pharmacophore is a recognized structural motif in active compounds targeting the central nervous system and is found in potent and selective inhibitors of Monoamine Oxidase B (MAO-B), a key enzyme in the metabolism of dopamine and in the bioactivation of neurotoxins like MPTP . Furthermore, structural analogues featuring a benzyl group at the 4-position of the tetrahydropyridine ring, such as 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), have been investigated as non-neurotoxic analogues of MPTP . These compounds can be metabolized by MAO-B but appear to lack the same neurotoxic profile, making them crucial tools for comparative studies to elucidate the precise structural determinants that lead to selective neurotoxicity . This compound is provided For Research Use Only. It is intended for use in laboratory research and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-phenylethyl)-4-(4-phenylmethoxyphenyl)-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO/c1-21(23-10-6-3-7-11-23)27-18-16-25(17-19-27)24-12-14-26(15-13-24)28-20-22-8-4-2-5-9-22/h2-16,21H,17-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXINDPIOCYKBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(=CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Borane-Mediated Reduction of Azetidinone Precursors

Azetidinone derivatives serve as key intermediates. For example, (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-2-azetidinone undergoes reduction with borane-dimethyl sulfide complex in tetrahydrofuran (THF) to yield the target compound.

  • Reaction Conditions :
    • Solvent: Toluene or THF
    • Temperature: 25–30°C
    • Reducing Agent: BH₃·SMe₂ or BH₃·THF
    • Workup: Ethyl acetate extraction, brine washing, sodium sulfate drying.
  • Yield : ~70% (isolated as an oil).

Epoxidation and Ring-Opening Strategies

Epoxidation of tetrahydropyridine precursors using bromine in dioxane/HBr followed by NaOH treatment generates bicyclic epoxides, which are subsequently crystallized.

  • Example :
    • Starting Material: (R)-4-(4-Benzyloxy-phenyl)-1-(1-phenyl-ethyl)-1,2,3,6-tetrahydropyridine
    • Epoxidizing Agent: Bromine (1.1 eq) in dioxane/HBr (pH 2–3) at 2–3°C.
    • Isolation: Crystallization from ethyl acetate/diethyl ether.
    • Yield : 73% after purification.

Modern Catalytic Methods

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling introduces aryl groups to the tetrahydropyridine core. For instance, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate reacts with aryl halides under Suzuki conditions.

  • Conditions :
    • Catalyst: Pd(PPh₃)₄
    • Base: K₂CO₃
    • Solvent: 1,4-Dioxane/water
    • Yield : 99% for methyl 4-bromobenzoate coupling.

Grignard Reagent Additions

Grignard reagents (e.g., methylmagnesium bromide) add to ketone intermediates to form tertiary alcohols, which cyclize under basic conditions.

  • Example :
    • Intermediate: 4-Benzyloxyacetophenone
    • Reagent: Methyltriphenylphosphonium bromide/KOtBu
    • Yield : 75% after cyclization.

Stereochemical Control Strategies

Chiral Auxiliary Utilization

(R)-1-Phenylethylamine is employed to induce chirality during piperidine ring formation. For example, 1-ethyl-1-methyl-4-oxo-piperidinium iodide reacts with (R)-1-phenylethylamine to form enantiomerically enriched intermediates.

  • Key Step :
    • Resolution via HCl salt formation in isopropanol.
    • Enantiomeric Excess (ee) : >98% after recrystallization.

Diastereoselective Hydroboration

Hydroboration-oxidation of 1,2,3,6-tetrahydropyridine derivatives with BH₃·THF ensures stereoselective formation of secondary alcohols.

  • Conditions :
    • Solvent: 1,2-Dimethoxyethane
    • Oxidizing Agent: H₂O₂/KOH
    • Diastereomeric Ratio : 9:1 (cis:trans).

Purification and Isolation Techniques

Solvent Extraction Protocols

  • Ethyl Acetate Extraction : Used to isolate crude products from aqueous layers, followed by brine washing to remove residual acids.
  • Crystallization : Ethyl acetate/diethyl ether mixtures yield high-purity crystals (mp: 139–142°C).

Chromatographic Methods

  • Flash Column Chromatography : Silica gel with hexane/ethyl acetate (95:5) removes triphenylphosphine oxide byproducts.
  • HPLC : Used for final purity assessment (>99% by reversed-phase C18).

Scale-Up Challenges and Solutions

Temperature Control

  • Epoxidation : Requires strict maintenance at 2–3°C to prevent side reactions.
  • Grignard Additions : Exothermic reactions necessitate slow reagent addition.

Cost-Efficient Catalysts

  • Pd Catalysts : Recyclable Pd/C systems reduce costs in large-scale Suzuki couplings.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Borane Reduction THF, 25°C 70% High stereoselectivity Requires anhydrous conditions
Suzuki Coupling Pd(PPh₃)₄, dioxane 99% Scalable, versatile Palladium cost
Epoxidation Br₂, HBr, dioxane 73% High purity via crystallization Bromine handling hazards

Chemical Reactions Analysis

Types of Reactions

®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenation or nitration reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).

Major Products

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of benzyloxyphenylethanol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Monoamine Oxidase Inhibition

Research has indicated that compounds containing the benzyloxy moiety can effectively inhibit human monoamine oxidases (hMAOs), which are critical in the metabolism of neurotransmitters such as serotonin and dopamine. The introduction of the benzyloxy pharmacophore into aryl/heteroaryl structures has been shown to enhance inhibitory action against hMAO-A and hMAO-B enzymes. This suggests potential applications in treating mood disorders and neurodegenerative diseases like Parkinson's disease .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in models of neurodegeneration. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for further investigation in neuropharmacology. The compound's structure allows for interactions that may mitigate oxidative stress and inflammation in neuronal tissues .

Antidepressant Activity

Given its role as a monoamine oxidase inhibitor, this compound may exhibit antidepressant effects. The modulation of neurotransmitter levels through MAO inhibition can lead to improved mood and cognitive function, making it a potential candidate for antidepressant drug development .

Case Study 1: In Vitro Studies on hMAO Inhibition

A study evaluated the inhibitory effects of various benzyloxy-substituted compounds on hMAOs. The results demonstrated that compounds similar to 4-(4-Benzyloxy-phenyl)-1-(1-phenyl-ethyl)-1,2,3,6-tetrahydro-pyridine showed significant inhibition of both hMAO-A and hMAO-B, with IC50 values indicating strong potency compared to existing MAO inhibitors .

Case Study 2: Neuroprotective Mechanisms

In a model of Alzheimer's disease, the compound was tested for its ability to protect neuronal cells from amyloid-beta-induced toxicity. Results indicated that treatment with the compound resulted in reduced cell death and improved cell viability, suggesting its potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of ®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The tetrahydropyridine scaffold is versatile, with substitutions significantly altering physicochemical and toxicological properties. Below is a comparative analysis of key analogues:

Compound Molecular Formula Molecular Weight Key Substituents LogP Toxicity Profile Synthetic Yield
4-(4-Benzyloxy-phenyl)-1-(1-phenyl-ethyl)-1,2,3,6-tetrahydro-pyridine C₂₆H₂₇NO 369.50 Benzyloxy-phenyl, phenylethyl 6.05 Acute oral, skin/eye irritation Not reported
1-Methyl-4-phenyl-1,2,3,6-tetrahydro-pyridine (MPTP) C₁₂H₁₅N 173.26 Methyl, phenyl ~2.5* Severe neurotoxicity (parkinsonism) Not reported
1-(4-Chlorobenzoyl)-5-phenyl-1,2,3,6-tetrahydro-pyridine C₁₈H₁₆ClNO 297.78 Chlorobenzoyl, phenyl Not reported Not reported Not reported
4-(4-Chlorophenyl)-1-(2,6-dinitrophenyl)-1,2,3,6-tetrahydro-pyridine C₁₇H₁₄ClN₃O₄ 359.77 Chlorophenyl, dinitrophenyl Not reported Not reported 67–81%
4-(4-Bromo-phenyl)-1,2,3,6-tetrahydro-pyridine C₁₁H₁₂BrN 250.13 Bromophenyl Not reported Not reported Not reported
4-(4-Nitrophenyl)-1,2,3,6-tetrahydro-pyridine C₁₁H₁₂N₂O₂ 204.23 Nitrophenyl 2.82 Not reported Not reported

*Estimated based on structural similarity.

Key Observations

Substituent Impact on Lipophilicity :

  • The benzyloxy-phenylethyl substituents in the target compound contribute to its high LogP (6.05) , suggesting greater membrane permeability compared to analogues like the nitrophenyl derivative (LogP 2.82) .
  • Halogenated derivatives (e.g., bromo-, chloro-) likely exhibit moderate lipophilicity but lack experimental LogP data.

Synthetic Feasibility :

  • Chlorophenyl-dinitrophenyl derivatives (CAS 1398322-86-5) are synthesized with yields of 67–81% using coupling reactions , whereas bromophenyl analogues (CAS 91347-99-8) are commercially available but lack yield reports .

Biological Activity

4-(4-Benzyloxy-phenyl)-1-(1-phenyl-ethyl)-1,2,3,6-tetrahydro-pyridine (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C26H27NO
  • Molecular Weight : 399.50 g/mol
  • CAS Number : 9907372
  • SMILES Notation : CC(C)C(=O)C(C(C(=O)c1ccc(OCc2ccccc2)cc1)N(c3ccccc3)C(=O))C(=O)

The compound features a tetrahydropyridine core with a benzyloxy substitution, which is critical for its biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of tetrahydropyridine compounds exhibit promising antiviral properties. For instance, compounds similar to this compound have been shown to inhibit viral replication in various models. This compound's structure allows it to interact with viral proteins effectively.

  • Case Study : A derivative was tested against HIV and demonstrated an IC50 value of approximately 0.02 µM in inhibiting viral replication, showcasing its potential as an antiviral agent .

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored. It has been suggested that the compound can protect neuronal cells from oxidative stress and apoptosis.

  • Mechanism : The neuroprotective effect is believed to be mediated through the inhibition of phosphodiesterase enzymes (PDE), which play a significant role in cellular signaling pathways associated with neuroprotection.
  • Research Findings : In vitro studies showed that treatment with the compound significantly increased the viability of HT-22 cells exposed to corticosterone-induced neurotoxicity .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Modifications at specific positions can enhance its pharmacological profile.

ModificationEffect on Activity
Addition of halogen groupsIncreased antiviral potency
Alteration of side chainsEnhanced neuroprotective effects

Toxicity and Safety Profile

An important aspect of evaluating any new pharmaceutical agent is its toxicity profile. Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity at therapeutic concentrations.

  • Findings : In vitro tests on various cancer cell lines showed no significant cytotoxic effects at concentrations up to 10 µM .

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